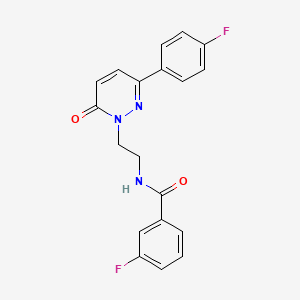![molecular formula C21H17ClN2O B2654565 1-[(2-Chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole CAS No. 443328-77-6](/img/structure/B2654565.png)
1-[(2-Chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2-Chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole” is a chemical compound . It belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the benzimidazole core, which is a bicyclic heteroarene, a type of organic compound with a benzene ring fused to an imidazole ring .Applications De Recherche Scientifique
DNA Minor Groove Binding
Hoechst 33258 and its analogues, including 1-[(2-Chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole, have been extensively studied for their ability to bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property makes them useful in various biological and medical applications, such as fluorescent DNA staining in cell biology, chromosome analysis, and flow cytometry. Additionally, these compounds have been explored as radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and molecular biology research (Issar & Kakkar, 2013).
Anticancer Potential
Recent research has focused on benzimidazole hybrids, including this compound derivatives, for their anticancer properties. These compounds have been shown to act through various mechanisms, such as DNA intercalation, acting as alkylating agents, topoisomerase inhibitors, DHFR enzyme inhibitors, and tubulin assembly inhibitors. The synthesis strategies and substituents of benzimidazole derivatives are crucial for enhancing their potency and selectivity as anticancer agents. This emphasizes the role of benzimidazole compounds in the development of targeted cancer therapies (Akhtar et al., 2019).
Optoelectronic Materials
The incorporation of benzimidazole derivatives, including this compound, into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. These compounds are utilized in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their photophysical properties, especially when integrated with pyridine or pyrimidine rings, make them suitable for applications in organic light-emitting diodes (OLEDs), including highly efficient and phosphorescent OLEDs (Lipunova et al., 2018).
Medicinal Chemistry and Therapeutics
Benzimidazole derivatives, including the compound in focus, are recognized for their broad-spectrum pharmacological activities. They play a critical role in medicinal chemistry as antimicrobials, antivirals, antidiabetics, anticancer agents, and more. Mannich base derivatives of benzimidazole have shown significant medicinal applications, including antibacterial, anthelmintic, and antifungal activities. The versatility in their structure allows for the synthesis of new therapeutic agents with increased efficacy and lower toxicity, highlighting their importance in drug development (Vasuki et al., 2021).
Orientations Futures
Benzimidazoles, including “1-[(2-Chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole”, hold promise in various fields, particularly in medicinal chemistry due to their diverse pharmacological activities . Future research could focus on exploring its potential applications in drug development and other areas.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-18-11-5-4-8-16(18)14-24-20-13-7-6-12-19(20)23-21(24)15-25-17-9-2-1-3-10-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFLDMPVXJYJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-Amino-3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2654482.png)
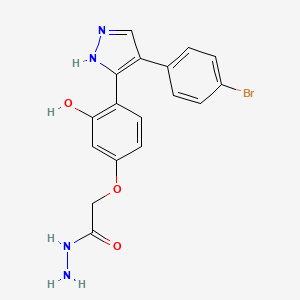
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B2654485.png)

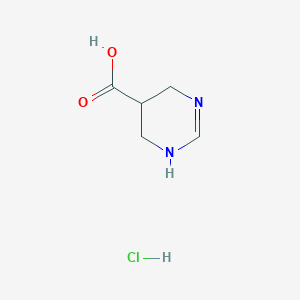
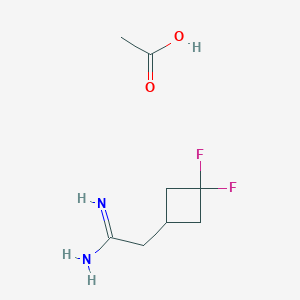
![N-(5-chloro-2-methoxyphenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2654495.png)
![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2654496.png)
![N-(4-acetylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2654498.png)
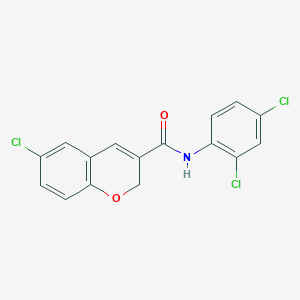

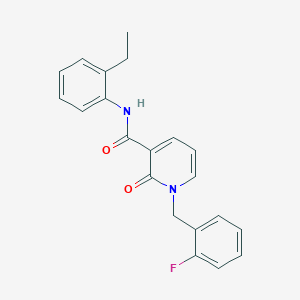
![2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2654502.png)
